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Introduction
18-Methoxy-18-oxooctadecanoic acid, also known as methyl hydrogen octadecanedioate, is

a long-chain dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal

carboxylic acid and a methyl ester, makes it a valuable building block in organic synthesis. The

terminal carboxylic acid can be readily functionalized, for instance, by reacting with primary

amines to form stable amide bonds, a common linkage in pharmaceuticals and other bioactive

molecules.[1] This guide provides an in-depth overview of its spectroscopic characteristics

(Nuclear Magnetic Resonance and Infrared Spectroscopy), a detailed synthetic protocol, and a

visualization of the synthetic workflow.

Spectroscopic Data
Due to the absence of publicly available experimental spectra for 18-Methoxy-18-
oxooctadecanoic acid, the following tables present predicted data based on the analysis of its

functional groups and known spectroscopic values for similar long-chain monoesters and

dicarboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectroscopic Data for 18-Methoxy-18-oxooctadecanoic acid

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~11-12 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

3.67 Singlet 3H
Methyl ester protons (-

OCH₃)

2.35 Triplet 2H

Methylene group α to

the carboxylic acid (-

CH₂-COOH)

2.30 Triplet 2H

Methylene group α to

the methyl ester (-

CH₂-COOCH₃)

1.63 Multiplet 4H

Methylene groups β to

the carbonyls (-CH₂-

CH₂-CO-)

1.25 Multiplet 20H

Methylene groups of

the long aliphatic

chain (-(CH₂)₁₀-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 18-Methoxy-18-oxooctadecanoic acid
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Chemical Shift (δ) (ppm) Assignment

~179 Carboxylic acid carbonyl carbon (-COOH)

~174 Methyl ester carbonyl carbon (-COOCH₃)

51.4 Methyl ester carbon (-OCH₃)

~34
Methylene group α to the carboxylic acid (-CH₂-

COOH)

~34
Methylene group α to the methyl ester (-CH₂-

COOCH₃)

~29
Methylene groups of the long aliphatic chain (-

(CH₂)₁₂-)

~25
Methylene groups β to the carbonyls (-CH₂-CH₂-

CO-)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 18-Methoxy-18-oxooctadecanoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch of the carboxylic

acid

2920, 2850 Strong
C-H stretch of the aliphatic

chain

~1740 Strong
C=O stretch of the methyl

ester

~1710 Strong
C=O stretch of the carboxylic

acid

~1465 Medium
C-H bend of the methylene

groups

~1240 Strong C-O stretch of the ester

~940 Broad, Medium
O-H bend of the carboxylic

acid dimer

Experimental Protocols
Synthesis of 18-Methoxy-18-oxooctadecanoic acid
A common method for the synthesis of 18-Methoxy-18-oxooctadecanoic acid involves the

selective hydrolysis of dimethyl octadecanedioate.[1]

Materials:

Dimethyl octadecanedioate

Barium hydroxide (Ba(OH)₂)

Anhydrous methanol

Deionized water

Hydrochloric acid (HCl)
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Dichloromethane

Petroleum ether

Ethyl acetate

Procedure:

A solution of 0.07 M barium hydroxide in anhydrous methanol (85 mL) is prepared.

Dimethyl octadecanedioate (5.8 mmol) is added to the barium hydroxide solution.

The reaction mixture is stirred at 40 °C for 24 hours.

After the reaction is complete, the mixture is filtered under reduced pressure to collect the

precipitate.

The precipitate is washed with ether and then dissolved in deionized water.

The aqueous solution is acidified to a pH of 3 with hydrochloric acid.

The acidified solution is extracted twice with dichloromethane.

The organic phases are combined, and the solvent is removed by vacuum evaporation.

The resulting residue is purified by flash column chromatography using a mixture of

petroleum ether and ethyl acetate (8:2, v/v) as the eluent to yield the final product.[1]

NMR Spectroscopy Protocol (General)
Sample Preparation:

Approximately 10-20 mg of the solid 18-Methoxy-18-oxooctadecanoic acid is dissolved in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:
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The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio.

IR Spectroscopy Protocol (General)
Sample Preparation (for solid samples):

A small amount of the solid sample is finely ground.

The ground sample can be analyzed as a thin film on a suitable IR-transparent window (e.g.,

NaCl or KBr plates) or by preparing a KBr pellet. For a KBr pellet, a small amount of the

sample is mixed with dry KBr powder and pressed into a transparent disk.

Data Acquisition:

A background spectrum of the empty sample compartment (or the KBr pellet holder) is

recorded.

The sample is placed in the IR beam path.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Visualizations
The following diagram illustrates the workflow for the synthesis of 18-Methoxy-18-
oxooctadecanoic acid.

Synthesis Workflow for 18-Methoxy-18-oxooctadecanoic acid

Reaction Work-up Purification

Dimethyl octadecanedioate Ba(OH)₂ in Methanol
40°C, 24h Selective Hydrolysis Filtration Dissolution in Water Acidification (HCl, pH 3) Extraction (DCM) Evaporation Flash Column Chromatography

(Petroleum Ether:Ethyl Acetate 8:2) 18-Methoxy-18-oxooctadecanoic acid

Click to download full resolution via product page

Caption: Synthesis of 18-Methoxy-18-oxooctadecanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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